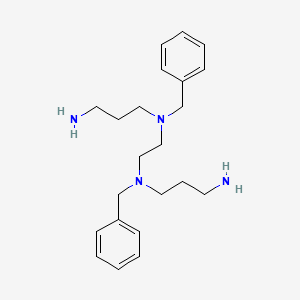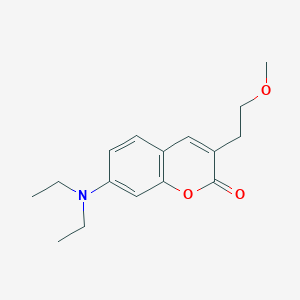![molecular formula C17H20NO4P B14263802 Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester CAS No. 185113-89-7](/img/structure/B14263802.png)
Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester is a complex organic compound characterized by its unique structure, which includes a phosphonic acid group, a benzoylamino group, and a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a phosphite reacts with an alkyl halide to form the phosphonate ester . Another method includes the hydrolysis of dichlorophosphine or dichlorophosphine oxide . Additionally, the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure is also employed .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale reactions using optimized conditions to ensure high yield and purity. The Michaelis-Arbuzov reaction is frequently used in industrial settings due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phosphonic acid moiety.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce various phosphonate esters .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other molecules, influencing various biochemical pathways . The benzoylamino and phenylethyl groups also contribute to its reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Benzoylamino-2,2,2-trichloro-ethyl)-phosphonic acid dimethyl ester
- (1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester
Uniqueness
Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse applications and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
185113-89-7 |
|---|---|
Molekularformel |
C17H20NO4P |
Molekulargewicht |
333.32 g/mol |
IUPAC-Name |
N-(1-dimethoxyphosphoryl-2-phenylethyl)benzamide |
InChI |
InChI=1S/C17H20NO4P/c1-21-23(20,22-2)16(13-14-9-5-3-6-10-14)18-17(19)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
CUQAGKZWKFXHRN-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14263727.png)



![{2-[(E)-Benzylideneamino]phenoxy}(dimethyl)silyl](/img/structure/B14263765.png)
![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)
![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)
![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)


![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)

